Cas no 88460-72-4 (2-(5-formylfuran-2-yl)benzoic acid)

2-(5-Formylfuran-2-yl)benzoic acid is a versatile bifunctional organic compound featuring both a formyl group and a carboxylic acid moiety, making it a valuable intermediate in synthetic chemistry. Its furan and benzoic acid structural motifs enable applications in pharmaceutical synthesis, material science, and coordination chemistry. The aldehyde group offers reactivity for condensation or nucleophilic addition reactions, while the carboxylic acid allows for further derivatization via esterification or amidation. This compound is particularly useful in the design of heterocyclic frameworks and metal-organic complexes. Its well-defined structure and dual functionality facilitate precise modifications, supporting research in drug development and advanced material design.
2-(5-formylfuran-2-yl)benzoic acid structure
88460-72-4 structure
Product Name:2-(5-formylfuran-2-yl)benzoic acid
CAS No:88460-72-4
MF:C12H8O4
MW:216.189523696899
MDL:MFCD00454839
CID:632013
PubChem ID:2771930
Update Time:2025-10-29

2-(5-formylfuran-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(5-formyl-2-furanyl)-
    • 2-(5-Formyl-furan-2-yl)-benzoic acid
    • 2-(5-formylfuran-2-yl)benzoic acid
    • 2-(5-Formyl-2-furanyl)benzoic acid (ACI)
    • MDL: MFCD00454839
    • Inchi: 1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15)
    • InChI Key: IOKDFDKKAQANIA-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(C2C(C(O)=O)=CC=CC=2)O1

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2-(5-formylfuran-2-yl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetone ,  Sodium nitrite ,  Hydrochloric acid Catalysts: Cupric chloride Solvents: Water ;  0 - 5 °C; 1 h, 0 - 5 °C; 24 h, rt
Reference
Identification, Synthesis, and Evaluation of New Neuraminidase Inhibitors
Kumar, Vathan; et al, Organic Letters, 2014, 16(19), 5060-5063

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  heated; 0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ;  5 h
Reference
Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines
Varshney, Munendra Mohan; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(4), 1802-1806

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.2 Solvents: Acetone ;  0 - 5 °C
1.3 Catalysts: Cupric chloride Solvents: Water ;  1 h, < 5 °C; 5 °C → rt; 24 h, rt
Reference
Identification, synthesis and evaluation of SARS-CoV and MERS-CoV 3C-like protease inhibitors
Kumar, Vathan; et al, Bioorganic & Medicinal Chemistry, 2016, 24(13), 3035-3042

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  12 h, reflux
Reference
Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ
Pomel, Vincent; et al, Journal of Medicinal Chemistry, 2006, 49(13), 3857-3871

Production Method 5

Reaction Conditions
1.1 Solvents: Acetone ;  0 - 5 °C
1.2 Reagents: Cuprous chloride Solvents: Water ;  1 h, < 5 °C; 5 °C → rt; 24 h, rt
Reference
Identification, synthesis and evaluation of SARS-CoV and MERS-CoV 3C-like protease inhibitors
Kumar, Vathan; et al, Bioorganic & Medicinal Chemistry, 2016, 24(13), 3035-3042

Production Method 6

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Water ;  5 h
Reference
Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines
Varshney, Munendra Mohan; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(4), 1802-1806

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.1 Solvents: Acetone ;  0 - 5 °C
2.2 Reagents: Cuprous chloride Solvents: Water ;  1 h, < 5 °C; 5 °C → rt; 24 h, rt
Reference
Identification, synthesis and evaluation of SARS-CoV and MERS-CoV 3C-like protease inhibitors
Kumar, Vathan; et al, Bioorganic & Medicinal Chemistry, 2016, 24(13), 3035-3042

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  heated; 0 °C
2.1 Catalysts: Cupric chloride Solvents: Water ;  5 h
Reference
Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines
Varshney, Munendra Mohan; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(4), 1802-1806

2-(5-formylfuran-2-yl)benzoic acid Raw materials

2-(5-formylfuran-2-yl)benzoic acid Preparation Products

2-(5-formylfuran-2-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:88460-72-4)2-(5-formylfuran-2-yl)benzoic acid
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:53
Price ($):159.0/637.0
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Additional information on 2-(5-formylfuran-2-yl)benzoic acid

Comprehensive Guide to 2-(5-Formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4): Properties, Applications, and Market Insights

2-(5-Formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4) is a versatile organic compound with a unique molecular structure that combines a furan ring and a benzoic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in its synthesis, properties, and commercial viability, making it a hot topic in organic chemistry discussions.

The chemical structure of 2-(5-formylfuran-2-yl)benzoic acid features a formyl group attached to the furan ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This compound is particularly notable for its role in the development of novel biodegradable polymers and green chemistry applications, aligning with the global push towards sustainable and eco-friendly materials. Its molecular weight is 216.19 g/mol, and it typically appears as a light yellow to white crystalline powder.

One of the most exciting applications of 2-(5-formylfuran-2-yl)benzoic acid is in the pharmaceutical industry, where it serves as a key building block for the synthesis of drug candidates. Its unique structure allows for the creation of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have explored its use in designing small molecule inhibitors for various diseases, making it a subject of interest for medicinal chemists and researchers.

In addition to pharmaceuticals, 2-(5-formylfuran-2-yl)benzoic acid has found applications in the agrochemical sector. Its derivatives are being investigated for their potential as plant growth regulators and pesticides. The compound's ability to interact with biological systems makes it a promising candidate for developing next-generation agrochemicals that are both effective and environmentally friendly.

The material science community has also taken notice of 2-(5-formylfuran-2-yl)benzoic acid, particularly for its role in synthesizing functional materials. Its incorporation into polymers can impart desirable properties such as enhanced thermal stability, biodegradability, and mechanical strength. This has led to its use in developing advanced materials for packaging, coatings, and even electronic devices.

From a market perspective, the demand for 2-(5-formylfuran-2-yl)benzoic acid is expected to grow steadily, driven by its diverse applications and the increasing focus on sustainable chemistry. Manufacturers and suppliers are scaling up production to meet the needs of research institutions and industrial players. The compound's CAS No. 88460-72-4 is frequently searched in chemical databases, reflecting its growing importance in the scientific community.

For researchers looking to synthesize or purchase 2-(5-formylfuran-2-yl)benzoic acid, it is essential to consider its storage and handling requirements. The compound should be stored in a cool, dry place, away from direct sunlight and moisture, to ensure its stability and longevity. Proper safety protocols, including the use of personal protective equipment (PPE), should always be followed when handling this chemical.

In conclusion, 2-(5-formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4) is a compound of significant scientific and industrial interest. Its unique properties and wide-ranging applications make it a valuable asset in fields such as pharmaceuticals, agrochemicals, and material science. As research continues to uncover new uses for this versatile molecule, its relevance in the chemical industry is only expected to increase.

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Amadis Chemical Company Limited
(CAS:88460-72-4)2-(5-formylfuran-2-yl)benzoic acid
A1060271
Purity:99%/99%
Quantity:1g/5g
Price ($):159.0/637.0
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